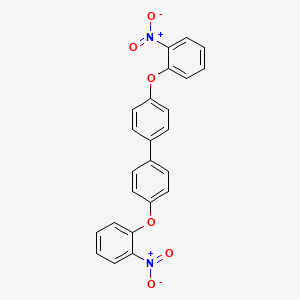
4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with two 2-nitrophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products:
Reduction: 4,4’-Bis(2-aminophenoxy)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl and its derivatives largely depends on the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- 4,4’-Bis(4-nitrophenoxy)-1,1’-biphenyl
- 4,4’-Bis(2-aminophenoxy)-1,1’-biphenyl
- 4,4’-Bis(4-aminophenoxy)-1,1’-biphenyl
Comparison: 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl is unique due to the position of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its 4-nitro analog, the 2-nitro substitution may result in different electronic properties and steric effects, making it suitable for specific applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C24H16N2O6 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H |
Clé InChI |
IWNHAIOVXCOTRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11706126.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
![1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]](/img/structure/B11706132.png)




![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11706183.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
